[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid
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Overview
Description
[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid is a complex organic compound that features a pyrrolidine ring, an acetyl group, and an isopropyl-amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the Isopropyl-amino Group: This step involves the reaction of the intermediate with isopropylamine under suitable conditions, often requiring a catalyst or a coupling reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved could include signal transduction, neurotransmitter release, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Acetyl-pyrrolidine: A derivative with an acetyl group, used in medicinal chemistry.
Isopropylamine: A primary amine used as a building block in organic synthesis.
Uniqueness
[(1-Acetyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
2-[(1-acetylpyrrolidin-3-yl)methyl-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(2)14(8-12(16)17)7-11-4-5-13(6-11)10(3)15/h9,11H,4-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSZRIFCDHBXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)C(=O)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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